Potency in Biochemical Vif-A3G Interaction Assay: N.41 vs. IMB-301
In a TR-FRET assay designed to measure the direct interaction between Vif and A3G, N.41 demonstrated an IC50 of 2.2 µM, effectively disrupting the protein-protein interaction [1]. In contrast, the comparator IMB-301, which also targets the Vif-A3G complex, exhibits a weaker biochemical IC50 of 15.6 µM for direct binding to A3G and an IC50 of 8.63 µM in a cellular HIV-1 replication assay . This indicates that N.41 is a more potent disruptor of the Vif-A3G interaction in a biochemical setting.
| Evidence Dimension | Biochemical inhibition of Vif-A3G interaction |
|---|---|
| Target Compound Data | IC50 = 2.2 µM |
| Comparator Or Baseline | IMB-301: IC50 = 15.6 µM (binding to A3G) |
| Quantified Difference | N.41 is ~7-fold more potent in disrupting the Vif-A3G interaction |
| Conditions | TR-FRET assay (N.41); Surface Plasmon Resonance (SPR) for IMB-301 binding |
Why This Matters
Procurement decisions for high-throughput screening or biochemical characterization of the Vif-A3G axis should prioritize N.41 for its superior in vitro potency against the direct target interaction.
- [1] Pery E, Sheehy A, Nebane NM, et al. Identification of a novel HIV-1 inhibitor targeting Vif-dependent degradation of human APOBEC3G protein. J Biol Chem. 2015;290(16):10504-10517. View Source
